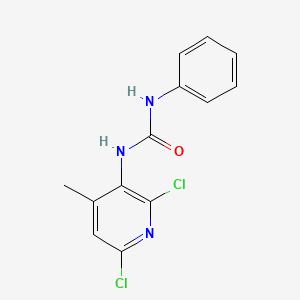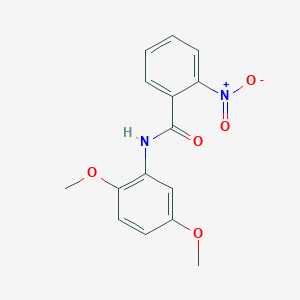![molecular formula C18H17N3O3S B5505758 N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)
N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea typically involves the reaction of chromen-2-ones with various substituted amines. For instance, Shankar et al. (2017) described the synthesis of novel urea derivatives by reacting 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one with substituted amines and triphosgene in the presence of a base (Shankar et al., 2017). Sathish et al. (2021) also demonstrated the use of a deep eutectic solvent for the synthesis of 2-(methylamino)-3-nitrospiro[chromene] and N-methyl-3-nitro-4H-chromen-2-amines, highlighting an eco-friendly approach to the synthesis of chromene-based compounds (Sathish et al., 2021).
Molecular Structure Analysis
The molecular structure of chromene-based urea derivatives is characterized by the presence of a chromene core attached to various substituents through a urea linkage. Reis et al. (2013) reported the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, providing insights into the conformation and structural arrangement of chromene-based compounds (Reis et al., 2013).
Chemical Reactions and Properties
Chromene-based urea compounds participate in a variety of chemical reactions, often influenced by their functional groups. Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement, which could be applied for the synthesis of ureas from carboxylic acids, indicating the potential for functional group transformations in chromene-based ureas (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of chromene-based urea derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents and the molecular structure. However, specific data on the physical properties of N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea were not found in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, of chromene-based ureas depend on the electronic and steric effects of the substituents. While specific details on the chemical properties of N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea were not found, research on similar compounds suggests that they may exhibit significant biological activity, as demonstrated by Shankar et al. (2017) in their study on the antimicrobial activity and cytotoxicity of chromene-based urea derivatives (Shankar et al., 2017).
Applications De Recherche Scientifique
Detection and Imaging Applications
The coumarin derivative N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea has shown promise in applications involving the detection and imaging of specific ions within biological systems. For example, a related compound, 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR), was synthesized and demonstrated significant efficacy in detecting Cr3+ ions through changes in fluorescence. This property was leveraged to monitor Cr3+ ions in living cells, showcasing the potential of coumarin-based derivatives in cellular imaging and ion detection applications (Mani et al., 2018).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and evaluation of heterocyclic compounds incorporating the coumarin structure have been extensively studied. For instance, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized, and their structures were confirmed through various spectroscopic techniques. These compounds were investigated for their anti-microbial activities and cytotoxicity, indicating their potential in pharmaceutical applications (Shankar et al., 2017).
Antioxidant and Enzyme Inhibition
Coumarin-based compounds have also been evaluated for their antioxidant properties and enzyme inhibition capabilities. A series of coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds showed promising activity, with some exhibiting significant antioxidant capabilities, highlighting their potential in the development of therapeutic agents (Kurt et al., 2015).
Propriétés
IUPAC Name |
1-[4-(methylamino)-2-oxochromen-3-yl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-19-15-13-8-3-4-9-14(13)24-17(22)16(15)21-18(23)20-11-6-5-7-12(10-11)25-2/h3-10,19H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIRRRPKHQQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-1-[3-(methylsulfanyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)